molecular formula C22H20F2N4O2S B15281345 N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B15281345
M. Wt: 442.5 g/mol
InChI Key: TYISPQCIVNMARB-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide: is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable isocyanate or carbodiimide.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Thioether Formation: The thioether linkage is formed by reacting the quinazolinone derivative with a thiol compound.

    Acetamide Formation: The final step involves the reaction of the intermediate with 2-cyano-3-methylbutan-2-ylamine to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the carbonyl group in the quinazolinone core.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with hydroxyl or amine groups.

    Substitution: Substituted derivatives with various functional groups replacing the difluorophenyl group.

Scientific Research Applications

N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide: can be compared with other quinazolinone derivatives, such as:

Uniqueness

    N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide: is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinazolinone derivatives.

Properties

Molecular Formula

C22H20F2N4O2S

Molecular Weight

442.5 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[3-(2,4-difluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H20F2N4O2S/c1-13(2)22(3,12-25)27-19(29)11-31-21-26-17-7-5-4-6-15(17)20(30)28(21)18-9-8-14(23)10-16(18)24/h4-10,13H,11H2,1-3H3,(H,27,29)

InChI Key

TYISPQCIVNMARB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)F)F

Origin of Product

United States

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